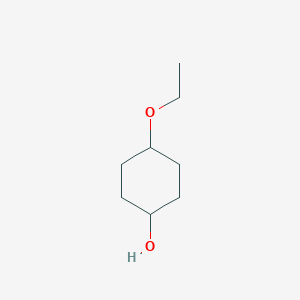

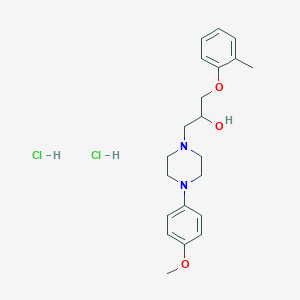

![molecular formula C10H6F2N2O4S B2652823 5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione CAS No. 792954-05-3](/img/structure/B2652823.png)

5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione” is a compound used for proteomics research . It has a molecular formula of C10H6F2N2O4S and a molecular weight of 288.23 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains fluorine and sulfonyl groups attached to the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C10H6F2N2O4S and a molecular weight of 288.23 . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Interaction with DNA

A study by Hu et al. (2012) explored the interaction of double-stranded and G-quadruplex DNA with sulfonyl 5-fluorouracil derivatives, including 5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione. It was found that these compounds have an increased binding affinity with G-quadruplex DNA, indicating potential anticancer activities (Hu et al., 2012).

Synthesis and Antitumor Activity

Yan et al. (2009) synthesized novel sulfonyl 5-fluorouracil derivatives, which showed promising anticancer activities against HL-60 and BEL-7402 cells. The study highlighted the impact of chemical structure modifications on enhancing anticancer activity (Yan et al., 2009).

Antitumor Drug Development

Huang et al. (2001) designed sulfonamide derivatives containing 5-fluorouracil, aiming to develop potent antitumor agents with low toxicity. Their study resulted in several compounds with significant antitumor activity and lower toxicity, demonstrating the potential of 5-fluorouracil derivatives in cancer therapy (Huang et al., 2001).

Molecular Electrostatic Potential Studies

Prasad et al. (2010) investigated the molecular electrostatic potential surfaces of this compound, providing insights into its selectivity and potential as a prodrug for cancer treatment (Prasad et al., 2010).

Chemotherapy Drug Enhancement

Gmeiner (2020) discussed how fluorinated pyrimidines, including 5-fluorouracil derivatives, contribute to cancer treatment precision. The study emphasized the role of these compounds in inhibiting RNA- and DNA-modifying enzymes, offering avenues for more precise cancer treatment in personalized medicine (Gmeiner, 2020).

Fluoropyridine-Based Reagents

De Bruin et al. (2005) developed a fluoropyridine-based maleimide reagent, potentially useful for the labeling of peptides and proteins in cancer research. This reagent, incorporating fluorine-18, could be valuable for developing new radiopharmaceuticals in PET imaging (De Bruin et al., 2005).

特性

IUPAC Name |

5-fluoro-1-(4-fluorophenyl)sulfonylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O4S/c11-6-1-3-7(4-2-6)19(17,18)14-5-8(12)9(15)13-10(14)16/h1-5H,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISOOARDNWUYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)N2C=C(C(=O)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2652744.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652746.png)

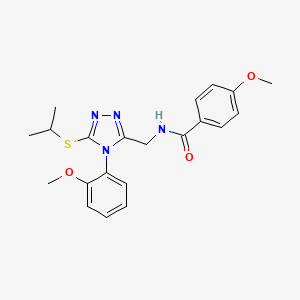

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2652749.png)

![3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652751.png)

![3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide](/img/structure/B2652755.png)

![Ethyl 2-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2652756.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)